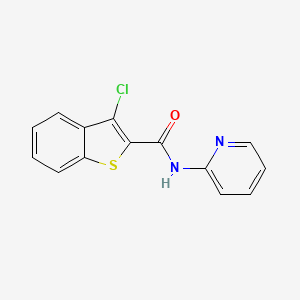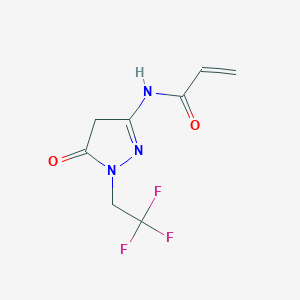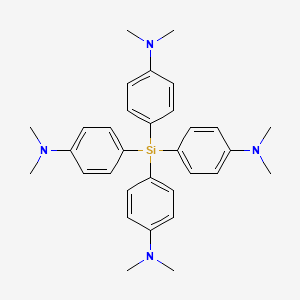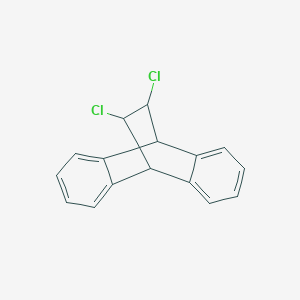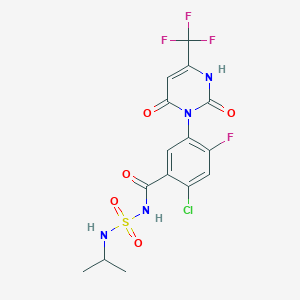
Saflufenacil-N,N-desmethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saflufenacil Metabolite M800H11 is an analytical standard used primarily in the field of agricultural chemistry. It is a metabolite of Saflufenacil, a herbicide used to control broadleaf weeds in various crops. The compound is known for its high purity and is often used as a reference standard in analytical methods to ensure the accuracy and reliability of results .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Saflufenacil Metabolite M800H11 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidinyl and benzoyl moiety. The reaction conditions typically involve the use of chlorinating agents, fluorinating agents, and sulfonylating agents to introduce the necessary functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95.0% .
Industrial Production Methods
Industrial production of Saflufenacil Metabolite M800H11 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets the required analytical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Saflufenacil Metabolite M800H11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and solvents like dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Saflufenacil Metabolite M800H11 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Saflufenacil residues in environmental samples.
Biology: Employed in studies to understand the metabolic pathways of Saflufenacil in plants and soil.
Medicine: Investigated for its potential effects on non-target organisms, including humans, to assess safety and environmental impact.
Industry: Utilized in the development and validation of analytical methods for quality control in the production of herbicides
Mécanisme D'action
The mechanism of action of Saflufenacil Metabolite M800H11 involves its interaction with specific molecular targets in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a phototoxic compound that causes cell membrane damage and ultimately leads to plant death. The pathways involved include the disruption of the photosynthetic process and the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Saflufenacil Metabolite M800H35
- Saflufenacil Metabolite M800H02
- Spiromesifen Metabolite M01
- Tembotrione Metabolite AE 1417268
Uniqueness
Saflufenacil Metabolite M800H11 is unique due to its specific structure and high purity, making it an ideal reference standard for analytical methods. Its ability to inhibit protoporphyrinogen oxidase sets it apart from other herbicide metabolites, providing a distinct mode of action that is highly effective in controlling broadleaf weeds .
Propriétés
Numéro CAS |
1246768-30-8 |
|---|---|
Formule moléculaire |
C15H13ClF4N4O5S |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26) |
Clé InChI |
NHWRZZGXROBPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




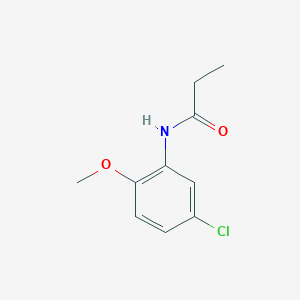
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
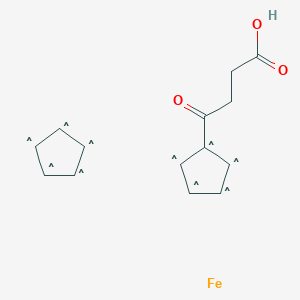



![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
